molecular formula C16H12N2O5 B10883967 (3Z)-3-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B10883967
M. Wt: 312.28 g/mol
InChI Key: WPHSCZAUPDUDQR-WDZFZDKYSA-N
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Description

3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with indole-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol . The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
  • 4-Hydroxy-3-methoxybenzaldehyde
  • 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Uniqueness

3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indole core structure is particularly significant in medicinal chemistry, as it is a common scaffold in many bioactive compounds .

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

(3Z)-3-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H12N2O5/c1-23-14-8-9(7-13(15(14)19)18(21)22)6-11-10-4-2-3-5-12(10)17-16(11)20/h2-8,19H,1H3,(H,17,20)/b11-6-

InChI Key

WPHSCZAUPDUDQR-WDZFZDKYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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